molecular formula C16H20O4 B11848894 2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one CAS No. 841277-55-2

2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one

Cat. No.: B11848894
CAS No.: 841277-55-2
M. Wt: 276.33 g/mol
InChI Key: BALAZJGVMCOMHI-UHFFFAOYSA-N
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Description

2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired flavonoid structure. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the flavonoid structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted flavonoids.

Scientific Research Applications

2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic uses.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.

    Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness

2-(heptan-3-yl)-5,7-dihydroxy-4H-chromen-4-one is unique due to its specific heptan-3-yl substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other flavonoids.

Properties

CAS No.

841277-55-2

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

2-heptan-3-yl-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C16H20O4/c1-3-5-6-10(4-2)14-9-13(19)16-12(18)7-11(17)8-15(16)20-14/h7-10,17-18H,3-6H2,1-2H3

InChI Key

BALAZJGVMCOMHI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1=CC(=O)C2=C(C=C(C=C2O1)O)O

Origin of Product

United States

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